

The Versatility of 2-Amino-5-bromo-4-methoxynicotinonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methoxynicotinonitrile

Cat. No.: B1294184

[Get Quote](#)

Application Note & Protocol

Introduction

2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized pyridine derivative that serves as a versatile and valuable building block in the synthesis of a wide array of fused heterocyclic compounds. Its unique arrangement of amino, cyano, bromo, and methoxy functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the development of novel compounds for medicinal chemistry and materials science. This document provides an overview of its applications and detailed protocols for the synthesis of key heterocyclic systems, particularly substituted pyridopyrimidines, which are of significant interest due to their potential as kinase inhibitors and other biologically active agents.

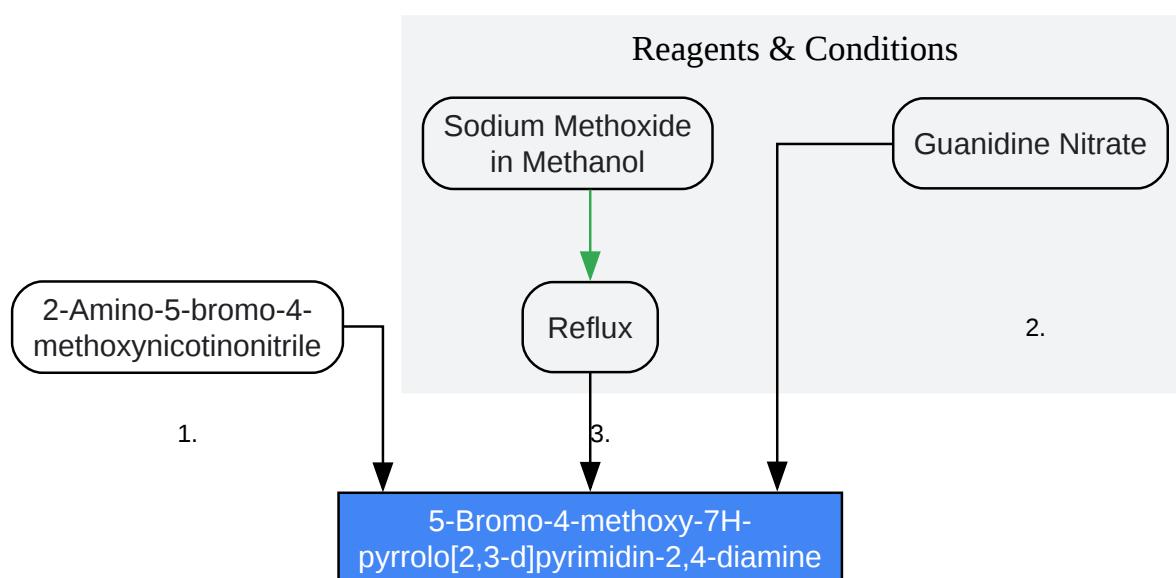
Key Applications

The strategic placement of reactive sites on the **2-amino-5-bromo-4-methoxynicotinonitrile** core enables its participation in various cyclization and cross-coupling reactions. It is a common precursor for the synthesis of:

- **Pyridopyrimidines:** These fused heterocyclic systems are prevalent in pharmacologically active compounds. The amino and cyano groups of the starting material can readily undergo condensation reactions with various reagents to form the pyrimidine ring.

- Thienopyridines: The bromine atom allows for the introduction of sulfur-containing moieties, leading to the formation of thienopyridine derivatives.
- Other Fused Pyridines: The reactivity of the functional groups can be exploited to construct other fused systems, such as pyrazolopyridines and triazolopyridines.

The resulting heterocyclic compounds have shown promise in various therapeutic areas, including oncology, due to their ability to act as scaffolds for potent and selective enzyme inhibitors.


Experimental Protocols

This section details the synthesis of key heterocyclic structures derived from **2-amino-5-bromo-4-methoxynicotinonitrile**.

Protocol 1: Synthesis of a Substituted Pyridopyrimidine Derivative

This protocol describes a common method for the construction of the pyridopyrimidine core through a cyclocondensation reaction.

Reaction Scheme:

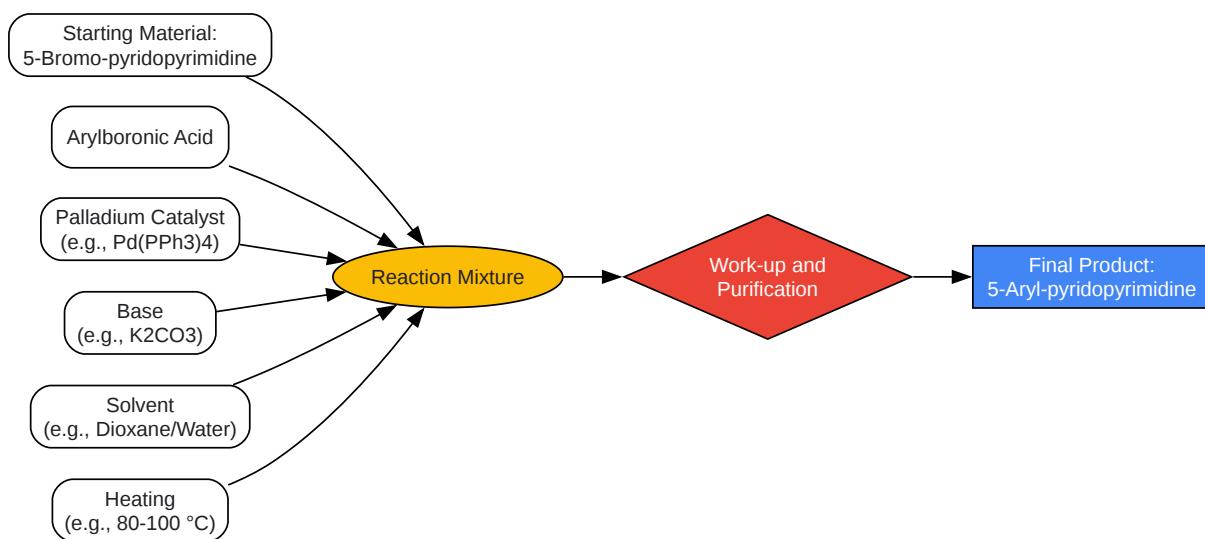
[Click to download full resolution via product page](#)

Caption: Synthesis of a pyridopyrimidine derivative.

Materials:

Reagent	CAS Number	Molecular Weight (g/mol)	Amount	Moles (mmol)
2-Amino-5-bromo-4-methoxynicotinonitrile	1060813-23-4	228.05	1.0 g	4.38
Guanidine Nitrate	506-93-4	122.08	1.07 g	8.76
Sodium Methoxide (25% in Methanol)	124-41-4	54.02	7.1 mL	31.1
Methanol	67-56-1	32.04	20 mL	-

Procedure:


- To a stirred solution of **2-amino-5-bromo-4-methoxynicotinonitrile** (1.0 g, 4.38 mmol) in methanol (20 mL), add guanidine nitrate (1.07 g, 8.76 mmol).
- Slowly add sodium methoxide (25% solution in methanol, 7.1 mL, 31.1 mmol) to the mixture.
- Heat the reaction mixture to reflux and maintain for 16 hours.
- After cooling to room temperature, filter the resulting precipitate.
- Wash the collected solid with cold methanol and then with water.
- Dry the solid under vacuum to yield the desired pyridopyrimidine product.

Expected Yield: Approximately 85-95%.

Protocol 2: Suzuki Cross-Coupling for Derivatization

This protocol illustrates the derivatization of the brominated pyridopyrimidine core via a Suzuki cross-coupling reaction, a common strategy to introduce molecular diversity.

Reaction Workflow:

[Click to download full resolution via product page](#)

Caption: Suzuki cross-coupling workflow.

Materials:

Reagent	CAS Number	Molecular Weight (g/mol)	Amount	Moles (mmol)
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine	-	271.09	500 mg	1.84
(4-Fluorophenyl)boronic acid	1765-93-1	139.92	386 mg	2.76
Tetrakis(triphenylphosphine)palladium(0)	14221-01-3	1155.56	106 mg	0.092
Potassium Carbonate	584-08-7	138.21	508 mg	3.68
1,4-Dioxane	123-91-1	88.11	15 mL	-
Water	7732-18-5	18.02	3 mL	-

Procedure:

- In a reaction vessel, combine the 5-bromo-pyridopyrimidine derivative (500 mg, 1.84 mmol), the desired arylboronic acid (e.g., (4-fluorophenyl)boronic acid, 386 mg, 2.76 mmol), and potassium carbonate (508 mg, 3.68 mmol).
- Add 1,4-dioxane (15 mL) and water (3 mL) to the vessel.
- Degas the mixture by bubbling nitrogen through it for 15 minutes.
- Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 106 mg, 0.092 mmol) to the reaction mixture.
- Heat the mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

- After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the final 5-aryl-pyridopyrimidine.

Expected Yield: Varies depending on the boronic acid used, typically in the range of 60-80%.

Data Summary

The following table summarizes typical reaction outcomes for the protocols described above.

Protocol	Starting Material	Product	Reagents	Conditions	Yield (%)
1	2-Amino-5-bromo-4-methoxynicotinonitrile	5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine	Guanidine Nitrate, Sodium Methoxide, Methanol	Reflux, 16 h	85-95
2	5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine	5-(4-Fluorophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine	Fluorophenyl boronic acid, Pd(PPh ₃) ₄ , K ₂ CO ₃ , Dioxane/Water	90 °C, 12 h	60-80

Conclusion

2-Amino-5-bromo-4-methoxynicotinonitrile is a cornerstone building block for the efficient construction of diverse and complex heterocyclic scaffolds. The protocols provided herein offer robust and reproducible methods for the synthesis of pyridopyrimidine derivatives and their subsequent functionalization. These methodologies are highly adaptable and can be applied to

the synthesis of a wide range of analogs for screening in drug discovery and development programs. Researchers can leverage the reactivity of this versatile intermediate to accelerate the discovery of new chemical entities with significant therapeutic potential.

- To cite this document: BenchChem. [The Versatility of 2-Amino-5-bromo-4-methoxynicotinonitrile in Heterocyclic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294184#2-amino-5-bromo-4-methoxynicotinonitrile-as-a-building-block-for-heterocycles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com